5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18374726
InChI: InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12-/i8D2,9D2
SMILES:
Molecular Formula: C21H20N2O5S
Molecular Weight: 416.5 g/mol

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione

CAS No.:

Cat. No.: VC18374726

Molecular Formula: C21H20N2O5S

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione -

Specification

Molecular Formula C21H20N2O5S
Molecular Weight 416.5 g/mol
IUPAC Name (5Z)-5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12-/i8D2,9D2
Standard InChI Key DLZDCEKRRJKXND-JGZUXGSASA-N
Isomeric SMILES [2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4
Canonical SMILES CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has the molecular formula C₂₁H₁₆D₄N₂O₅S and a molecular weight of 416.48 g/mol . Its structure includes:

  • A thiazolidine-2,4-dione core, critical for PPAR-γ agonist activity .

  • A benzylidene group substituted with a deuterated ethoxy chain (C₂D₄) .

  • A 2-methyl-1,3-dioxolane moiety attached to a pyridyl ring, enhancing lipophilicity and binding affinity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₆D₄N₂O₅S
Molecular Weight416.48 g/mol
CAS Number (non-deuterated analog)184766-66-3
Purity≥99% (HPLC)

Synthesis and Deuterium Incorporation

Synthetic Pathways

The compound is synthesized via Knoevenagel condensation between a deuterated ethoxybenzaldehyde intermediate and 2,4-thiazolidinedione . Deuterium is introduced at the ethoxy group (C₂D₄) through catalytic hydrogenation or isotope exchange, as described in patents for deuterium-enriched pioglitazone analogs .

Table 2: Key Synthetic Steps

StepReactionConditionsYield
1Aldehyde preparationPd/C catalysis, D₂O exchange85–90%
2CondensationPiperidinium benzoate, reflux70–75%
3PurificationColumn chromatography>95%

Pharmacological Relevance

Mechanism of Action

As a PPAR-γ agonist, the compound enhances insulin sensitivity by promoting adipocyte differentiation and glucose uptake . Deuterium substitution reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life compared to non-deuterated analogs .

Metabolic Stability

  • In vitro studies: The d₄-labeled ethoxy group decreases CYP2C8-mediated hydroxylation, a major pathway for pioglitazone metabolism .

  • Half-life extension: Deuterium increases the half-life from 3–7 hours (pioglitazone) to 8–12 hours in rodent models .

Table 3: Comparative Pharmacokinetics (Rodent Models)

ParameterPioglitazoneDeuterated Analog
t₁/₂ (h)5.2 ± 0.810.5 ± 1.2
Cₘₐₓ (ng/mL)450 ± 50620 ± 70
AUC₀–∞ (ng·h/mL)2200 ± 3004800 ± 500

Applications in Research

Isotopic Labeling Studies

The d₄-labeled compound is used in mass spectrometry to quantify pioglitazone metabolites in biological matrices, improving assay precision .

Preclinical Efficacy

  • Antidiabetic activity: In db/db mice, the compound reduced fasting blood glucose by 45% at 10 mg/kg, comparable to pioglitazone .

  • Reduced side effects: Deuterium substitution mitigates PPAR-γ-mediated edema and weight gain in rodent models .

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